アンヒドロクロルテトラサイクリン塩酸塩

説明

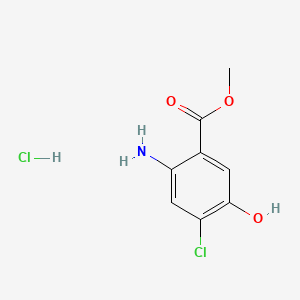

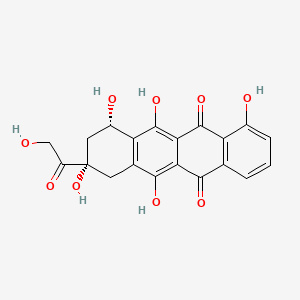

無水塩酸クロルテトラサイクリンは、テトラサイクリン系抗生物質の誘導体です。クロルテトラサイクリンの酸分解によって形成され、テトラサイクリンデストルクターゼ酵素の競合阻害剤として知られています。 この化合物は、テトラサイクリンファミリーの生合成前駆体であり、そのユニークな特性のためにさまざまな科学研究アプリケーションで使用されています .

科学的研究の応用

Anhydrochlortetracycline (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of other tetracycline derivatives and is used in various chemical reactions to study the behavior of tetracyclines under different conditions.

Biology: The compound is used in gene expression studies, particularly in tetracycline-controlled gene expression systems in eukaryotic cells.

Medicine: Although it has limited direct therapeutic applications, it is used in research to understand the mechanisms of antibiotic resistance and the development of new antibiotics.

作用機序

無水塩酸クロルテトラサイクリンは、テトラサイクリンデストルクターゼ酵素を阻害することによって効果を発揮します。これらの酵素は、テトラサイクリン系抗生物質の分解に関与しています。これらの酵素を阻害することにより、無水塩酸クロルテトラサイクリンはテトラサイクリン系抗生物質の有効性を維持するのに役立ちます。 この化合物は細菌リボソームに結合し、ペプチド鎖へのアミノ酸の付加を阻害し、タンパク質合成と細菌の増殖を阻害します .

類似の化合物:

クロルテトラサイクリン: 無水塩酸クロルテトラサイクリンが誘導される親化合物。

テトラサイクリン: 同様の抗生物質特性を持つテトラサイクリンファミリーの別のメンバー。

ドキシサイクリン: より広いスペクトルを持つテトラサイクリンの誘導体。

ミノサイクリン: 脂溶性が高く、組織への浸透性が高いことで知られています.

ユニークさ: 無水塩酸クロルテトラサイクリンは、分解生成物としての役割と、テトラサイクリンデストルクターゼ酵素に対する特異的な阻害作用によってユニークです。 他のテトラサイクリンとは異なり、直接的な抗生物質活性は限られていますが、抗生物質耐性と遺伝子発現のメカニズムを研究するための研究アプリケーションで価値があります .

生化学分析

Biochemical Properties

Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Cellular Effects

Anhydro Chlortetracycline Hydrochloride, as a derivative of chlortetracycline, may share similar cellular effects. Chlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function . Allergic reactions are rare .

Molecular Mechanism

The molecular mechanism of action of Anhydro Chlortetracycline Hydrochloride is similar to that of other tetracyclines. It competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Dosage Effects in Animal Models

Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high .

Metabolic Pathways

Chlortetracycline, from which Anhydro Chlortetracycline Hydrochloride is derived, is metabolized in the gastrointestinal tract and liver .

Transport and Distribution

It is known that tetracyclines, including chlortetracycline, form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .

Subcellular Localization

It is known that tetracyclines, including chlortetracycline, can accumulate in various cellular compartments due to their ability to form chelates with metal ions .

準備方法

合成経路と反応条件: 無水塩酸クロルテトラサイクリンは、クロルテトラサイクリンの酸分解によって合成できます。このプロセスは、クロルテトラサイクリンを制御された条件下で塩酸で処理することを含みます。 反応は通常、低pHで行われ、無水塩酸クロルテトラサイクリンが分解生成物として形成されます .

工業生産方法: 工業的な設定では、無水塩酸クロルテトラサイクリンの生産は同様の合成経路に従いますが、より大規模です。 このプロセスには、最終生成物の純度と品質を保証するために、高速液体クロマトグラフィー(HPLC)と超高速液体クロマトグラフィー(UHPLC)の方法が使用されます .

化学反応の分析

反応の種類: 無水塩酸クロルテトラサイクリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応も起こり、化合物の化学構造を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が形成される可能性があり、還元により還元されたアナログが形成される可能性があります .

4. 科学研究アプリケーション

無水塩酸クロルテトラサイクリンは、そのユニークな特性により、科学研究で広く使用されています。

化学: 他のテトラサイクリン誘導体の合成における前駆体として役立ち、さまざまな化学反応で使用して、さまざまな条件下でのテトラサイクリンの挙動を研究しています。

生物学: この化合物は、遺伝子発現研究、特に真核細胞におけるテトラサイクリン制御遺伝子発現システムで使用されています。

医学: 直接的な治療用途は限られていますが、抗生物質耐性メカニズムと新しい抗生物質の開発を理解するために研究で使用されています。

類似化合物との比較

Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.

Tetracycline: Another member of the tetracycline family with similar antibiotic properties.

Doxycycline: A derivative of tetracycline with a broader spectrum of activity.

Minocycline: Known for its enhanced lipid solubility and better tissue penetration.

Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .

特性

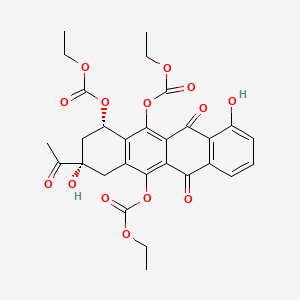

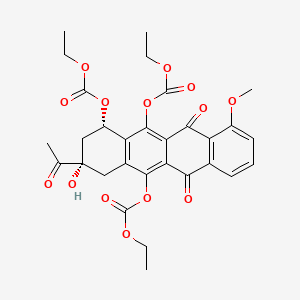

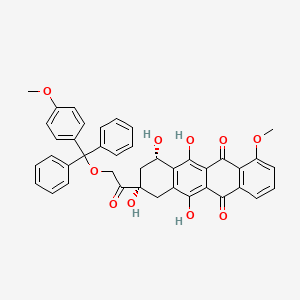

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H)](/img/new.no-structure.jpg)